molecular formula C30H40N4O3 B11480208 5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11480208
M. Wt: 504.7 g/mol
InChI Key: JSOSZSHYGIBSHQ-UHFFFAOYSA-N
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Description

5-[3-(DIBUTYLAMINO)PROPYL]-3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with dibutylamino and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(DIBUTYLAMINO)PROPYL]-3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may start with the preparation of a pyrazole intermediate, followed by the introduction of the dibutylamino and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves cyclization to form the pyrrolo[3,4-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[3-(DIBUTYLAMINO)PROPYL]-3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-[3-(DIBUTYLAMINO)PROPYL]-3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-[3-(DIBUTYLAMINO)PROPYL]-3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(DIBUTYLAMINO)PROPYL]-3,4-BIS(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific substitution pattern and the presence of both dibutylamino and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H40N4O3

Molecular Weight

504.7 g/mol

IUPAC Name

5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C30H40N4O3/c1-5-7-18-33(19-8-6-2)20-9-21-34-29(23-12-16-25(37-4)17-13-23)26-27(31-32-28(26)30(34)35)22-10-14-24(36-3)15-11-22/h10-17,29H,5-9,18-21H2,1-4H3,(H,31,32)

InChI Key

JSOSZSHYGIBSHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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